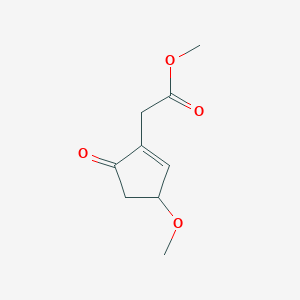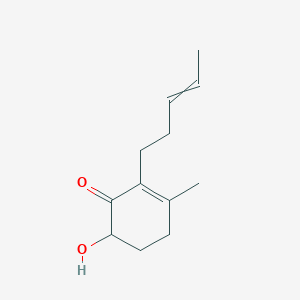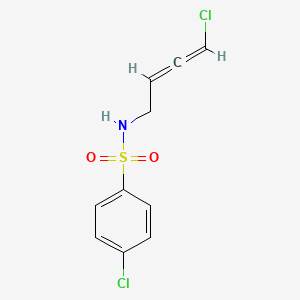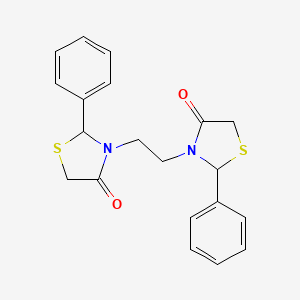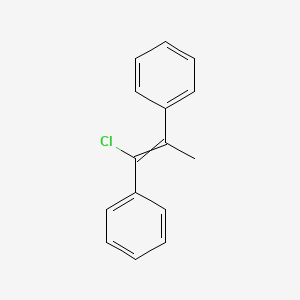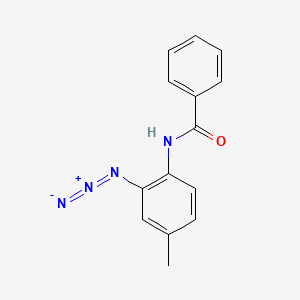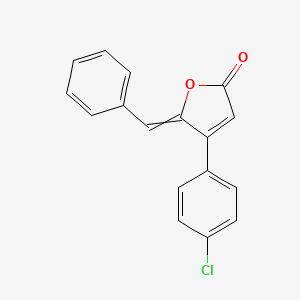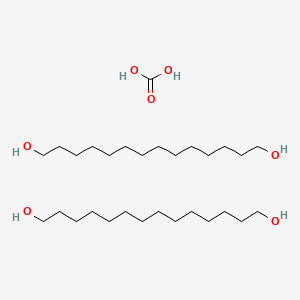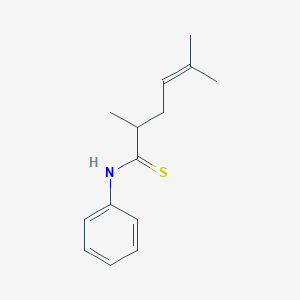
2,5-Dimethyl-N-phenylhex-4-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-phenylhex-4-enethioamide is an organic compound with the molecular formula C14H19NS It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide, and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-phenylhex-4-enethioamide typically involves the reaction of 2,5-dimethylhex-4-en-1-amine with a thiocarbonyl compound. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base, followed by the addition of a phenyl isothiocyanate. The reaction conditions often require a solvent such as dichloromethane (DCM) and a catalyst like triethylamine (TEA) to facilitate the formation of the thioamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-phenylhex-4-enethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) in the presence of catalysts like FeCl3.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Scientific Research Applications
2,5-Dimethyl-N-phenylhex-4-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-phenylhex-4-enethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: Similar in structure but contains an amine group instead of a thioamide.
2,5-Dimethyl-N-phenylbenzamide: Contains a carbonyl group instead of a thioamide.
2,5-Dimethyl-N-phenylhex-4-enamide: Similar structure but with an amide group.
Uniqueness
2,5-Dimethyl-N-phenylhex-4-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thioamide and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91914-61-3 |
|---|---|
Molecular Formula |
C14H19NS |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
2,5-dimethyl-N-phenylhex-4-enethioamide |
InChI |
InChI=1S/C14H19NS/c1-11(2)9-10-12(3)14(16)15-13-7-5-4-6-8-13/h4-9,12H,10H2,1-3H3,(H,15,16) |
InChI Key |
AFURDCXLWDSYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



